molecular formula C19H25N5O2S B4570807 4-[4-(Benzenesulfonyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine

4-[4-(Benzenesulfonyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine

Cat. No.: B4570807
M. Wt: 387.5 g/mol
InChI Key: BFZKBDBXTFQQRO-UHFFFAOYSA-N
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Description

4-[4-(Benzenesulfonyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine is a useful research compound. Its molecular formula is C19H25N5O2S and its molecular weight is 387.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-methyl-4-[4-(phenylsulfonyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine is 387.17289623 g/mol and the complexity rating of the compound is 575. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Novel derivatives of pyrimidine, including 2-methyl-4-[4-(phenylsulfonyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine, have been synthesized with an emphasis on their antimicrobial properties. These compounds exhibit significant antibacterial activity against a range of bacteria, including resistant strains. The synthesis of these compounds often involves innovative chemical pathways, offering potential new treatments for bacterial infections. (Ammar et al., 2004), (Alsaedi et al., 2019)

Antiproliferative Effects Against Cancer Cell Lines

Research into 2-methyl-4-[4-(phenylsulfonyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine derivatives has shown promising antiproliferative effects against various human cancer cell lines. These compounds, through their unique chemical structure, have demonstrated efficacy in inhibiting the growth of cancer cells, highlighting their potential as anticancer agents. The specific mechanisms through which these compounds exert their effects are subjects of ongoing investigation, with the aim of developing new therapeutic options for cancer treatment. (Mallesha et al., 2012)

Drug Synthesis and Characterization

The chemical framework of 2-methyl-4-[4-(phenylsulfonyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine serves as a basis for the synthesis of a variety of drug candidates. Through meticulous synthesis and characterization, researchers have developed compounds with potential pharmacological applications. These studies not only expand the chemical repertoire available for drug development but also provide valuable insights into the relationship between chemical structure and biological activity. (Back et al., 2000), (Mittal et al., 2011)

Mechanistic Insights and Chemical Reactions

The study of 2-methyl-4-[4-(phenylsulfonyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine and its derivatives offers deep mechanistic insights into their chemical reactions and interactions. These insights are crucial for the development of novel synthetic methodologies and the discovery of new drugs. By understanding the underlying mechanisms, researchers can tailor the chemical properties of these compounds for specific pharmacological targets, leading to the development of more effective and targeted therapeutic agents. (Radi et al., 2005)

Properties

IUPAC Name

4-[4-(benzenesulfonyl)piperazin-1-yl]-2-methyl-6-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2S/c1-16-20-18(22-9-5-6-10-22)15-19(21-16)23-11-13-24(14-12-23)27(25,26)17-7-3-2-4-8-17/h2-4,7-8,15H,5-6,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFZKBDBXTFQQRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.